2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
This compound belongs to a class of pyrazoline derivatives fused with quinoxaline moieties. Its structure features a 4,5-dihydropyrazole core substituted with a phenyl group at position 3, a quinoxalin-6-yl group at position 5, and a 2-methylpropan-1-one moiety at position 1 (Figure 1). The quinoxaline ring contributes to electron-withdrawing properties, while the methyl group on the propanone chain introduces steric and electronic effects that modulate solubility and intermolecular interactions. Such derivatives are primarily explored for corrosion inhibition and pharmaceutical applications due to their ability to adsorb onto metal surfaces or interact with biological targets .
Properties
IUPAC Name |
2-methyl-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14(2)21(26)25-20(13-18(24-25)15-6-4-3-5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h3-12,14,20H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFXHPWBAIJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline moiety linked to a pyrazole ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound.
Case Studies
- In Vitro Cytotoxicity : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC50 value in the low micromolar range against human leukemia cell lines such as K562 and HL60. This suggests that it may inhibit cell proliferation effectively.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. Further studies are necessary to elucidate the specific pathways involved.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented, and this compound is no exception.
Research Findings
A series of tests have shown that this compound exhibits antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in treating inflammatory diseases.
Mechanism Insights
The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have demonstrated that related pyrazole compounds can significantly reduce inflammatory markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the pyrazole ring, the propanone chain, or the fused heterocycle. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Functional Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (Mt-3-PQPP) and methyl (target compound) groups enhance electron density, improving adsorption on metal surfaces via lone-pair interactions .
- Steric Effects: The 2-methyl group in the target compound may reduce solubility in polar solvents compared to non-methylated analogs like PQDPP, but increases hydrophobicity for better surface coverage .
- Biological Activity: Hydrazinyloxy derivatives (ME series) exhibit distinct pharmacological profiles due to hydrogen-bonding capabilities, unlike propanone-based analogs .
Corrosion Inhibition Efficiency
- PQDPP (93.65% efficiency) outperforms Cl-4-PQPP and Mt-3-PQPP in 1 M HCl, suggesting phenyl groups at position 3 optimize adsorption . The target compound’s methyl group could further improve efficiency by reducing desorption rates, though experimental data is pending .
Q & A
Q. What are the established synthesis pathways for 2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one?
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcone analogs) under reflux conditions in ethanol or dioxane .
- Step 2: Introduction of the quinoxaline moiety via condensation of o-phenylenediamine with diketones or α-ketoesters .
- Step 3: Functionalization of the propan-1-one group through nucleophilic acyl substitution or Friedel-Crafts acylation .
Optimization Tip: Use triethylamine as a catalyst to enhance reaction efficiency and purity .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- X-ray crystallography (via SHELXL refinement) resolves bond lengths and angles, particularly for the pyrazole and quinoxaline rings .
- NMR spectroscopy (¹H/¹³C): Key signals include:
- High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~409.3 g/mol) .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of this compound?
- Multiwfn software analyzes electron localization function (ELF) and electrostatic potential (ESP) to predict reactivity sites (e.g., electrophilic quinoxaline nitrogen) .
- Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap), correlating with observed UV-Vis spectra .
Q. What strategies resolve contradictions in crystallographic data refinement?
Q. How to design analogs for enhanced biological activity?
- Structural Modifications:
- Bioisosterism: Replace the propanone group with a carboxamide to enhance hydrogen-bonding potential .
Methodological Challenges and Solutions
Q. How to address low yields in pyrazole ring formation?
- Solvent Optimization: Use ethanol instead of dioxane to reduce side reactions .
- Catalysis: Introduce 10 mol% acetic acid to accelerate cyclization .
Q. What analytical techniques differentiate between diastereomers in the 4,5-dihydropyrazole core?
- Chiral HPLC with a cellulose-based column resolves enantiomers.
- Vibrational Circular Dichroism (VCD) confirms absolute configuration .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating anticancer potential?
Q. How to assess antimicrobial efficacy?
- MIC Determination: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Critical Analysis of Contradictions
- Discrepancy in LogP Values: Experimental (3.5) vs. computational (4.2) logP may arise from solvent effects in octanol-water partitioning. Validate using shake-flask assays .
- Variable IC₅₀ Values: Batch-to-batch purity differences (e.g., <95% by HPLC) can skew bioactivity results. Implement preparative HPLC for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
